molecular formula C12H22Cl2N2 B14878563 4-(3-(Pyrrolidin-1-yl)prop-1-yn-1-yl)piperidine dihydrochloride

4-(3-(Pyrrolidin-1-yl)prop-1-yn-1-yl)piperidine dihydrochloride

Cat. No.: B14878563
M. Wt: 265.22 g/mol
InChI Key: FKRHWFIQVWMMGE-UHFFFAOYSA-N
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Description

4-(3-(Pyrrolidin-1-yl)prop-1-yn-1-yl)piperidine dihydrochloride is a chemical compound that features a piperidine ring substituted with a pyrrolidine ring via a propynyl linkage

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(3-(Pyrrolidin-1-yl)prop-1-yn-1-yl)piperidine dihydrochloride typically involves the following steps:

    Formation of the Propynyl Linkage: This step involves the reaction of a piperidine derivative with a propynyl halide under basic conditions to form the propynyl-substituted piperidine.

    Introduction of the Pyrrolidine Ring: The propynyl-substituted piperidine is then reacted with pyrrolidine in the presence of a suitable catalyst to form the final product.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions

4-(3-(Pyrrolidin-1-yl)prop-1-yn-1-yl)piperidine dihydrochloride can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides or other oxidized derivatives.

    Reduction: Reduction reactions can yield reduced forms of the compound, potentially altering its pharmacological properties.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, leading to the formation of various derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Conditions for substitution reactions vary depending on the specific substituents involved but often include the use of strong bases or acids as catalysts.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while substitution reactions can produce a wide range of derivatives with different functional groups.

Scientific Research Applications

4-(3-(Pyrrolidin-1-yl)prop-1-yn-1-yl)piperidine dihydrochloride has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activity, including its interaction with various biological targets.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: The compound may be used in the development of new materials with unique properties.

Mechanism of Action

The mechanism of action of 4-(3-(Pyrrolidin-1-yl)prop-1-yn-1-yl)piperidine dihydrochloride involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins, leading to modulation of biological pathways. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    Pyrrolidine Derivatives: Compounds such as pyrrolidine-2-one and pyrrolidine-2,5-diones share structural similarities with 4-(3-(Pyrrolidin-1-yl)prop-1-yn-1-yl)piperidine dihydrochloride.

    Piperidine Derivatives: Similar compounds include various piperidine-based molecules used in medicinal chemistry.

Uniqueness

The uniqueness of this compound lies in its specific structural features, such as the propynyl linkage and the combination of pyrrolidine and piperidine rings. These features confer unique chemical and biological properties, making it a valuable compound for research and development.

Properties

Molecular Formula

C12H22Cl2N2

Molecular Weight

265.22 g/mol

IUPAC Name

4-(3-pyrrolidin-1-ylprop-1-ynyl)piperidine;dihydrochloride

InChI

InChI=1S/C12H20N2.2ClH/c1-2-10-14(9-1)11-3-4-12-5-7-13-8-6-12;;/h12-13H,1-2,5-11H2;2*1H

InChI Key

FKRHWFIQVWMMGE-UHFFFAOYSA-N

Canonical SMILES

C1CCN(C1)CC#CC2CCNCC2.Cl.Cl

Origin of Product

United States

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